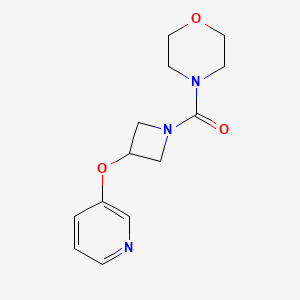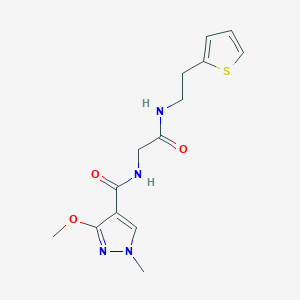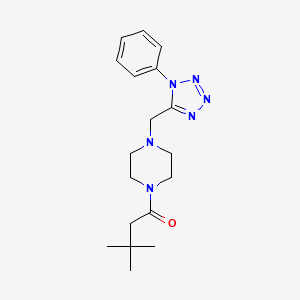
3,5-Dimethylphenyl 4-chloro-2,5-dimethylbenzene-1-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dimethylphenyl 4-chloro-2,5-dimethylbenzene-1-sulfonate is a chemical compound known for its unique structure and properties. It is commonly used in scientific research due to its versatility and effectiveness in various applications. The compound is a sulfonate ester, which contributes to its reactivity and utility in different chemical processes.
科学的研究の応用
3,5-Dimethylphenyl 4-chloro-2,5-dimethylbenzene-1-sulfonate is used in various scientific research applications, including:
Chemistry: As a reagent for the synthesis of sulfonamides and sulfonate esters.
Biology: As a fluorescent probe for the detection of metal ions.
Medicine: As a coupling reagent for peptide synthesis.
Industry: As a catalyst for organic reactions, a surfactant in emulsion polymerization, and a cross-linking agent for the preparation of polymer electrolytes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethylphenyl 4-chloro-2,5-dimethylbenzene-1-sulfonate involves the reaction of 3,5-dimethylphenol with 4-chloro-2,5-dimethylbenzenesulfonyl chloride. This reaction typically takes place in the presence of a base such as pyridine or triethylamine. The product is then purified using column chromatography, resulting in a high yield.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated systems and advanced purification techniques ensures the efficient and consistent production of high-purity this compound.
化学反応の分析
Types of Reactions
3,5-Dimethylphenyl 4-chloro-2,5-dimethylbenzene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: The sulfonate group can be substituted with other functional groups in the presence of appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide and various nucleophiles facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.
作用機序
The mechanism of action of 3,5-Dimethylphenyl 4-chloro-2,5-dimethylbenzene-1-sulfonate is not fully understood. it is believed to act as a nucleophile in reactions involving sulfonate esters. The compound can also function as a catalyst in organic reactions, increasing the rate of reaction by stabilizing transition states and intermediates.
類似化合物との比較
Similar Compounds
4-Chloro-3,5-dimethylphenol: A related compound with similar structural features but different reactivity and applications.
2,5-Dimethylphenyl 4-chloro-2,5-dimethylbenzene-1-sulfonate: Another sulfonate ester with comparable properties and uses.
Uniqueness
3,5-Dimethylphenyl 4-chloro-2,5-dimethylbenzene-1-sulfonate stands out due to its specific combination of functional groups, which confer unique reactivity and versatility in various chemical processes. Its ability to act as both a reagent and a catalyst makes it particularly valuable in scientific research.
特性
IUPAC Name |
(3,5-dimethylphenyl) 4-chloro-2,5-dimethylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClO3S/c1-10-5-11(2)7-14(6-10)20-21(18,19)16-9-12(3)15(17)8-13(16)4/h5-9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXVDBNWLYPYLNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OS(=O)(=O)C2=C(C=C(C(=C2)C)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-{4-[(2-fluorophenyl)methyl]piperazin-1-yl}-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2743741.png)




![2-(3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine](/img/structure/B2743746.png)
![7-[(2-chlorophenyl)methyl]-8-[(2E)-2-[(2,4-dihydroxyphenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2743748.png)


![2-(4-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B2743753.png)
![3-(4-ethoxyphenyl)-2-(methylsulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2743754.png)
![(4-chlorophenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2743755.png)
![6-Fluoro-1-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one](/img/structure/B2743761.png)
